molecular formula C13H19IN2O3 B1375880 Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- CAS No. 669077-51-4

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Cat. No.: B1375880
CAS No.: 669077-51-4
M. Wt: 378.21 g/mol
InChI Key: ZCIVGOHWDNABOV-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is a structurally complex benzamide derivative featuring a 4-iodo substitution on the aromatic ring and a polyether-linked aminoethyl side chain.

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIVGOHWDNABOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCOCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80791964
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669077-51-4
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 4-Iodobenzoic Acid Derivatives

The 4-iodo substituent is introduced either by direct iodination of benzoic acid derivatives or by using commercially available 4-iodobenzoic acid. This halogenated aromatic acid serves as the key scaffold for further functionalization.

  • Iodination : Electrophilic aromatic substitution using iodine reagents under controlled conditions to place iodine selectively at the para position relative to the carboxyl group.

Amide Bond Formation

The amide bond between the 4-iodobenzoic acid and the polyether amine is typically formed using peptide coupling reagents to activate the carboxylic acid group:

  • Coupling Agents : Commonly used reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
  • Conditions : Reactions are usually carried out in polar aprotic solvents such as DMF or dichloromethane at room temperature or slightly elevated temperatures.
  • Base : DIPEA (N,N-diisopropylethylamine) or triethylamine is used to scavenge acid formed during coupling.

Introduction of the Polyether Amino Side Chain

The side chain N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is introduced either by:

  • Direct coupling of the amine-terminated polyether to the activated 4-iodobenzoic acid.
  • Stepwise synthesis where shorter polyether chains are extended via nucleophilic substitution or reductive amination steps, for example:
    • Reductive amination using aldehydes and sodium cyanoborohydride (NaCNBH3).
    • Nucleophilic substitution on halogenated intermediates with aminoethoxy precursors.

Purification and Characterization

  • Purification : Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the pure benzamide derivative.
  • Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity.

Representative Synthetic Scheme (Based on Literature)

Step Reagents and Conditions Description Yield (%)
1 4-Iodobenzoic acid, EDC, HOBt, DIPEA, DMF, rt, 16 h Activation of acid and coupling with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine 35–43%
2 Purification by chromatography Isolation of benzamide product
3 Optional further functionalization (e.g., protection/deprotection) Adjust side chain or protect amino groups if needed Variable

This scheme is adapted from protocols used in the synthesis of benzamide-type cereblon ligands and related compounds, which share similar structural motifs and synthetic challenges.

Research Findings and Optimization Notes

  • Coupling Efficiency : Use of EDC/HOBt or HATU/DIPEA systems provides good coupling efficiency with minimal side reactions.
  • Solvent Choice : DMF is preferred for solubility of both reactants and reagents.
  • Temperature Control : Room temperature reactions minimize decomposition or side reactions.
  • Side Chain Stability : The polyether amino side chain is stable under coupling conditions but may require protection during multi-step syntheses.
  • Iodine Stability : The 4-iodo substituent remains intact under mild coupling conditions, allowing for further functionalization if needed.

Comparative Data Table of Key Parameters in Preparation

Parameter Typical Value/Condition Notes
Starting material 4-Iodobenzoic acid or derivative Commercially available or synthesized
Coupling reagent EDC/HOBt or HATU Efficient amide bond formation
Solvent DMF or CH2Cl2 Good solubility and reaction medium
Base DIPEA or Et3N Neutralizes acid by-products
Reaction temperature 0 °C to room temperature Prevents side reactions
Reaction time 12–24 hours Ensures complete coupling
Yield 30–80% Dependent on purification and scale

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting cancer cell growth or reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related benzamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound :
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-benzamide
4-Iodo,
N-linked polyether-amine chain
C₁₃H₁₈IN₂O₃ ~416.21 High polarity due to ethoxy-amine chain; iodine enhances electrophilicity. Inferred from structural analysis
4-Iodo-N-(2-phenylethyl)benzamide (CAS 425612-75-5) 4-Iodo,
N-phenylethyl
C₁₅H₁₄INO 335.19 Hydrophobic phenylethyl group; iodine may facilitate halogen bonding.
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy,
dimethylamino-ethoxy
C₂₂H₂₉N₂O₅ 413.48 Multiple methoxy groups enhance lipophilicity; dimethylamino boosts solubility.
4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate 4-Amino,
diethylamino-ethyl
C₂₃H₃₂BN₃O ~377.33 (ion pair) Ion-pair complex with tetraphenylborate; antibacterial activity reported.
Ethyl 4-[[2-(dimethylamino)acetyl]amino]benzoate (CAS 78448-04-1) 4-Ester,
dimethylamino-acetyl
C₁₃H₁₈N₂O₄ 266.30 Ester group increases metabolic stability; dimethylamino enhances bioavailability.
Key Observations:
  • Polyether-Amine Side Chain: The ethoxy-ethylamine chain in the target compound contrasts with simpler alkyl or aromatic substituents (e.g., phenylethyl in ). This chain likely improves water solubility, similar to dimethylamino-ethoxy groups in .
  • Biological Activity: Analogues like 4-amino-N-[2-(diethylamino)ethyl]benzamide exhibit antibacterial properties, suggesting that the aminoethyl side chain may play a role in targeting microbial enzymes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The polyether-amine side chain in the target compound is expected to enhance aqueous solubility compared to more hydrophobic analogs like 4-iodo-N-(2-phenylethyl)benzamide .
  • Stability : Benzamide derivatives with electron-withdrawing groups (e.g., iodine, nitro) are generally stable under acidic conditions but may undergo dehalogenation or oxidation under basic or high-temperature conditions .
  • LogP: The target compound’s LogP is likely lower than that of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide (LogP ~3.5, inferred from ) due to its polar side chain.

Biological Activity

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (CAS No. 669077-51-4) is a compound of significant interest in pharmacological research due to its structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is C₁₃H₁₉IN₂O₃. The compound features a benzamide core with a 4-iodo substitution and a side chain that includes two ethoxy groups, which may enhance its solubility and bioavailability.

Biological Activity Data

The following table summarizes key biological activities associated with benzamide derivatives:

Activity Description Reference
AntiviralInhibition of Ebola and Marburg virus entry; EC50 values < 10 μM for effective compounds
Kinase InhibitionPotent inhibition of RET kinase activity; significant effects on cell proliferation
Antitumor EffectsInduction of apoptosis in cancer cell lines; modulation of Akt signaling pathways

Case Studies

  • Ebola Virus Inhibition : A study focused on the discovery and optimization of small molecule inhibitors revealed that certain benzamide derivatives could effectively inhibit the entry of the Ebola virus into host cells. The compounds were tested in Vero cells with promising results indicating their potential use as antiviral agents .
  • RET Kinase Inhibitors : Research into novel 4-chloro-benzamides demonstrated their ability to inhibit RET kinase activity significantly. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapies targeting RET-driven malignancies .
  • Anticancer Activity : In vivo studies showed that specific benzamide derivatives could inhibit tumor growth in mouse models by affecting key signaling pathways involved in cancer progression. These findings support the continued investigation into the therapeutic potential of benzamides in oncology .

Q & A

Q. What are the optimal synthetic routes for Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Amino-PEG Linker Preparation : Start with tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl) carbamate (similar to ), followed by deprotection under acidic conditions to generate the free amine.

Iodobenzamide Coupling : React 4-iodobenzoyl chloride with the free amine in anhydrous DMF using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexanes 1:1) .

Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate the product. Confirm purity via HPLC (>95%) and NMR (e.g., δ 8.2 ppm for aromatic protons adjacent to iodine) .

Q. Key Variables :

  • Temperature: 0–5°C during coupling to minimize side reactions.
  • Solvent: Anhydrous DMF ensures solubility of intermediates.
  • Yield Optimization: ~60–70% yield reported for analogous PEGylated benzamides .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the PEG chain (δ 3.5–3.7 ppm for ethylene oxide protons) and iodobenzamide moiety (aromatic signals at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~550–600 Da) to verify molecular weight .
  • Elemental Analysis : Validate iodine content via ICP-MS or combustion analysis.
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and 600–700 cm⁻¹ (C-I stretch) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data for iodinated benzamides be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

Solubility Differences : PEG chain length (e.g., triethylene glycol in ) affects cellular uptake. Use dynamic light scattering (DLS) to assess aggregation in PBS .

Assay Conditions : Compare results under varying pH (6.5–7.4) and serum concentrations (e.g., 10% FBS vs. serum-free media).

Metabolic Stability : Perform liver microsome assays to evaluate degradation rates. Adjust PEGylation to enhance stability .

Case Study : A bromodomain inhibitor () showed IC₅₀ variability due to PEG chain hydration; molecular dynamics simulations resolved steric effects on binding .

Q. What advanced techniques elucidate the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., BRD4 bromodomain, as in ). Resolve iodine’s role in halogen bonding (distance ~3.3 Å) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized target protein. PEG chains may require truncated analogs to minimize steric hindrance.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven (PEG desolvation) vs. enthalpy-driven (halogen bonding) interactions .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?

  • Methodological Answer : Use computational tools to:

Predict LogP : Adjust PEG chain length to balance hydrophilicity (target LogP ~1.5–2.5) .

ADMET Profiling : Tools like SwissADME predict blood-brain barrier permeability (low for PEGylated compounds) and CYP450 inhibition risks.

Molecular Dynamics (MD) : Simulate PEG-I chain flexibility in aqueous vs. lipid environments to optimize cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

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